molecular formula C17H14N4O2S B11058944 Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate

Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11058944
M. Wt: 338.4 g/mol
InChI Key: HKOSVUYNFUIZCY-UHFFFAOYSA-N
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Description

Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate typically involves a multi-step process. One common method includes the condensation of benzaldehyde with malononitrile and cyanothioacetamide in the presence of a base such as morpholine. This reaction leads to the formation of intermediate compounds, which are further reacted with ethyl bromoacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows it to interact with various molecular pathways, making it a versatile compound for research .

Comparison with Similar Compounds

Similar Compounds

    6-amino-3,5-dicyano-4-ethylpyridine-2(1H)-thione: Similar in structure but with a thione group instead of the sulfanyl group.

    2,6-diamino-3,5-dicyano-4-ethyl-4H-thiopyran: Contains a thiopyran ring instead of the pyridine ring.

Uniqueness

Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in the design of enzyme inhibitors or fluorescent probes .

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C17H14N4O2S/c1-2-23-14(22)10-24-17-13(9-19)15(20)12(8-18)16(21-17)11-6-4-3-5-7-11/h3-7H,2,10H2,1H3,(H2,20,21)

InChI Key

HKOSVUYNFUIZCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N

Origin of Product

United States

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